molecular formula C13H12N2O2 B1597719 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone CAS No. 36827-95-9

1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone

Cat. No. B1597719
CAS RN: 36827-95-9
M. Wt: 228.25 g/mol
InChI Key: ZRSLFIYDCIZOJX-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone” likely belongs to a class of organic compounds known as aromatic ketones. These compounds contain a ketone group conjugated with an aromatic ring . The “4-Methoxyphenyl” part suggests the presence of a methoxy group (-OCH3) attached to a phenyl group (a benzene ring). The “2-pyrimidin-4-ylethanone” part suggests the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the ketone group, the methoxy group, and the pyrimidine ring. These functional groups could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its spectral properties (as determined by techniques such as infrared spectroscopy, ultraviolet-visible spectroscopy, and NMR spectroscopy) .

Scientific Research Applications

Synthesis of PET Agents for Parkinson's Disease Imaging

One significant application involves the synthesis of PET (Positron Emission Tomography) agents for imaging the LRRK2 enzyme in Parkinson's disease. A study describes the synthesis of [11C]HG-10-102-01 from 2,4,5-trichloropyrimide and 3-methoxy-4-nitrobenzoic acid, showcasing its potential for brain imaging and contributing to Parkinson's disease research (Wang, Gao, Xu, & Zheng, 2017).

Structural and Molecular Studies

Another application is in the structural and molecular analysis of compounds. Research on the crystal structure of related compounds synthesized from 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone derivatives provides insights into conformational behaviors and intermolecular interactions, aiding in the development of new materials and pharmaceuticals (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).

Antimicrobial Activity

The compound and its derivatives have shown promising antimicrobial activity. A study on the synthesis and biological evaluation of derivatives highlights their potential as antimicrobial agents, which could be beneficial for developing new drugs (Chaudhari, 2012).

Cancer Research

In cancer research, derivatives of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone have been investigated for their cytotoxicity and mechanisms of inducing cell death in tumor cells. The findings suggest these compounds have therapeutic potential in cancer treatment, particularly in triggering apoptosis in leukemia cells (Magalhães, Wilke, Bezerra, Cavalcanti, Rotta, de Lima, Beatriz, Moraes, Diniz-Filho, & Pessoa, 2013).

Synthesis and Applications in Material Science

The compound's derivatives have been synthesized and analyzed for their optical, thermal, and electrical properties, indicating their usefulness in material science, especially for creating low-cost luminescent materials with large Stokes shifts. This application is crucial for developing new materials with specific optical properties for use in various technologies (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its pharmacological properties, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-12-4-2-10(3-5-12)13(16)8-11-6-7-14-9-15-11/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSLFIYDCIZOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375481
Record name 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone

CAS RN

36827-95-9
Record name 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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